rac-[(1R,2S)-2-phenylcyclohexyl]methanol, cis
Description
rac-[(1R,2S)-2-phenylcyclohexyl]methanol, cis is a chiral compound with a cyclohexane ring substituted with a phenyl group and a hydroxymethyl group
Properties
CAS No. |
183623-43-0 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S)-2-phenylcyclohexyl]methanol, cis typically involves the reduction of the corresponding ketone, rac-[(1R,2S)-2-phenylcyclohexanone, cis], using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes where the ketone precursor is hydrogenated in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for large-scale production with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2S)-2-phenylcyclohexyl]methanol, cis undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: rac-[(1R,2S)-2-phenylcyclohexanone, cis].
Reduction: rac-[(1R,2S)-2-phenylcyclohexane, cis].
Substitution: rac-[(1R,2S)-2-phenylcyclohexyl chloride, cis].
Scientific Research Applications
rac-[(1R,2S)-2-phenylcyclohexyl]methanol, cis has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of rac-[(1R,2S)-2-phenylcyclohexyl]methanol, cis involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The phenyl group provides hydrophobic interactions, enhancing the compound’s stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- rac-[(1R,2S)-2-phenylcyclohexanone, cis]
- rac-[(1R,2S)-2-phenylcyclohexane, cis]
- rac-[(1R,2S)-2-phenylcyclohexyl chloride, cis]
Uniqueness
rac-[(1R,2S)-2-phenylcyclohexyl]methanol, cis is unique due to its specific stereochemistry and the presence of both a phenyl group and a hydroxymethyl group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
